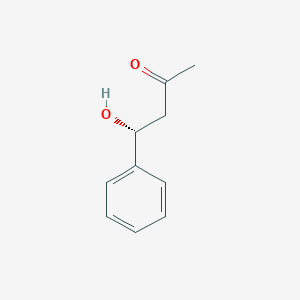

2-Butanone, 4-hydroxy-4-phenyl-, (4R)-

Description

Significance of Chiral Hydroxy Ketones in Organic Synthesis Research

Chiral hydroxy ketones are a critically important class of molecules in organic synthesis. They serve as versatile building blocks and key intermediates for the creation of complex, biologically active compounds. nih.govnih.govresearchgate.net The presence of both a hydroxyl and a ketone group in a single molecule provides multiple reactive sites, allowing for a wide range of chemical transformations.

The strategic value of these compounds lies in their ability to be converted into other important chiral structures, such as amino alcohols and diols. For instance, the ketone can be reduced to form a second hydroxyl group, or the existing hydroxyl group can direct the stereochemical outcome of reactions at the ketone. youtube.com This makes them indispensable in the synthesis of natural products, pharmaceuticals, and other fine chemicals where specific stereochemistry is essential for function. nih.gov Chiral α-hydroxy ketones and β-hydroxy ketones, in particular, are common structural motifs found in numerous medicinally relevant compounds. nih.govyoutube.com

Stereochemical Purity and Enantioselective Synthesis in Contemporary Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in modern chemistry, with profound implications for the properties and biological activity of compounds. organic-ese.comwikipedia.org Many organic molecules are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. organic-ese.com While enantiomers have identical physical properties in an achiral environment, they often exhibit vastly different behaviors in biological systems, which are inherently chiral. nih.govmhmedical.com

The critical importance of stereochemical purity is famously illustrated by the thalidomide (B1683933) disaster, where one enantiomer of the drug was effective against morning sickness while the other was teratogenic, causing severe birth defects. wikipedia.org Consequently, the ability to produce a single, desired enantiomer—a process known as enantioselective synthesis—is a primary goal in contemporary chemical research, especially in the pharmaceutical industry. nih.govnih.govwikipedia.org Achieving high stereochemical purity ensures the therapeutic efficacy of a drug while minimizing or eliminating potential adverse effects from the unwanted enantiomer. nih.govmoravek.com This has driven the development of numerous catalytic and asymmetric methods to synthesize chiral compounds with high enantiomeric excess. wikipedia.orgunc.eduacs.org

Overview of the Research Landscape for (4R)-2-Butanone, 4-hydroxy-4-phenyl-

Research on (4R)-2-Butanone, 4-hydroxy-4-phenyl- has primarily focused on its enantioselective synthesis. The development of efficient methods to produce this specific enantiomer with high purity is a key area of investigation.

One notable study reports a scalable and environmentally conscious method for its production. This research utilized a homogeneous, solvent-free, and recyclable organocatalyst, N-PEG-(L)-prolinamide, for the enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025). researchgate.net This approach yielded the desired (R)-4-hydroxy-4-phenylbutan-2-one in significant quantities. researchgate.net

Table 1: Research Findings on the Synthesis of (4R)-2-Butanone, 4-hydroxy-4-phenyl-

| Catalyst | Reactants | Yield | Enantiomeric Excess (ee) | Key Feature | Source |

|---|

Further research has explored the synthesis of both enantiomers of 4-hydroxy-4-phenyl-2-butanone, highlighting the distinct properties of each. A study focusing on the characteristic odors of the stereoisomers found that the (R)-isomer possesses a relatively weak fruity and green odor. researchgate.net This contrasts with its enantiomer, the (S)-isomer, which exhibits a strong caramel, sweet, and floral aroma. researchgate.net Such findings are relevant in the fields of flavor and fragrance chemistry, where the specific stereochemistry of a molecule can dramatically alter its sensory perception.

The fundamental properties of (4R)-2-Butanone, 4-hydroxy-4-phenyl- are well-documented in chemical databases.

Table 2: Chemical and Physical Properties of (4R)-2-Butanone, 4-hydroxy-4-phenyl-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4R)-4-hydroxy-4-phenylbutan-2-one | nih.gov |

| Molecular Formula | C₁₀H₁₂O₂ | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

Structure

3D Structure

Properties

CAS No. |

86734-67-0 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(4R)-4-hydroxy-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |

InChI Key |

MUVVFSVVVHYLMQ-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4r 2 Butanone, 4 Hydroxy 4 Phenyl

Asymmetric Catalytic Strategies

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules from prochiral substrates. Both organocatalytic approaches and methods employing chiral auxiliaries have been successfully applied to the synthesis of (4R)-2-Butanone, 4-hydroxy-4-phenyl-.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key strategy in asymmetric synthesis. Proline and its derivatives have proven to be particularly effective catalysts for the asymmetric aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025), the key step in forming the target compound.

L-proline is a highly effective and readily available organocatalyst for the direct asymmetric aldol reaction. It catalyzes the reaction between acetone and various substituted aromatic aldehydes to produce the corresponding chiral β-hydroxy ketones with moderate to good enantioselectivities. The (S)-enantiomer of proline typically yields the (R)-enantiomer of the aldol product.

The reaction proceeds via an enamine intermediate formed between acetone and the secondary amine of proline. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. The stereochemical outcome is rationalized by a proposed transition state where the carboxyl group of proline plays a crucial role in activating the aldehyde through hydrogen bonding and directing the facial selectivity of the attack. The attack of the enamine on the re-face of the benzaldehyde carbonyl group leads to the formation of the (R)-enantiomer. scispace.com

Research has shown that the substituents on the aromatic ring of the aldehyde can influence the enantioselectivity of the reaction. While a comprehensive dataset for a wide range of substituted benzaldehydes is extensive, the following table provides representative examples of the L-proline catalyzed aldol reaction between acetone and various benzaldehydes.

Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes

| Entry | Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | (S)-Proline | 68 | 76 |

| 2 | 4-Nitrobenzaldehyde (B150856) | (S)-Proline | 68 | 76 |

| 3 | 4-Chlorobenzaldehyde | (S)-Proline-derived catalyst | 85 | 55 |

| 4 | 4-Methylbenzaldehyde | (S)-Proline-derived catalyst | 75 | 49 |

To address the challenges of catalyst separation and recycling in large-scale synthesis, researchers have developed modified proline catalysts. One such example is N-PEG-(L)-prolinamide, where polyethylene (B3416737) glycol (PEG) is attached to L-prolinamide. This modification imparts unique physicochemical properties, rendering the catalyst soluble in the reaction medium (often solvent-free) but easily separable upon completion, allowing for its recovery and reuse.

A study demonstrated the successful use of N-PEG-(L)-prolinamide in the solvent-free, scalable enantioselective aldol reaction between acetone and benzaldehyde to afford (R)-4-hydroxy-4-phenylbutan-2-one. wikipedia.org The addition of a co-catalyst, trifluoroacetic acid (TFA), was found to be beneficial. The catalyst system proved to be highly efficient and recyclable, making it a promising approach for industrial applications.

Table 2: Scalable Synthesis and Recyclability of N-PEG-(L)-Prolinamide Catalyst

| Scale | Catalyst Loading (mol%) | Co-catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Recycle |

|---|---|---|---|---|---|

| Lab Scale | 30 | 10 (TFA) | 95 | 91 | 1st |

| Lab Scale | 30 | 10 (TFA) | 94 | 90 | 2nd |

| Lab Scale | 30 | 10 (TFA) | 93 | 91 | 3rd |

| Lab Scale | 30 | 10 (TFA) | 92 | 89 | 4th |

| 41 g Product | 30 | 10 (TFA) | 95 | 91 | - |

As shown in the table, the catalyst was recycled up to four times with no significant loss of activity or enantioselectivity. wikipedia.org

The mechanism of the proline-catalyzed aldol reaction has been a subject of extensive investigation. It is widely accepted that the reaction proceeds through an enamine-based catalytic cycle. nih.gov The key steps involve:

Enamine Formation: The secondary amine of L-proline reacts with the ketone (acetone) to form a chiral enamine intermediate.

Carbon-Carbon Bond Formation: The enamine, acting as a nucleophile, attacks the aldehyde (benzaldehyde). The stereochemistry of this step is controlled by the chiral environment of the proline catalyst. It is believed that the carboxylic acid group of proline activates the aldehyde via hydrogen bonding, facilitating the nucleophilic attack and directing it to one face of the aldehyde. blogspot.com

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.

The transition state of the C-C bond-forming step is crucial for determining the enantioselectivity. Theoretical and experimental studies suggest a chair-like transition state where the substituents are arranged to minimize steric interactions, leading to the preferential formation of one enantiomer. scispace.com The bifunctional nature of proline, possessing both a nucleophilic amine and an acidic carboxylic acid group, is essential for its catalytic activity and stereocontrol. alfa-chemistry.com

Enantioselective Synthesis via Chiral Auxiliaries and Reagents

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of (4R)-2-Butanone, 4-hydroxy-4-phenyl-, chiral oxazolidinones, often referred to as Evans auxiliaries, are a well-established class of chiral auxiliaries for stereoselective aldol reactions. nih.gov In this approach, the propionyl group is attached to the chiral oxazolidinone. The resulting N-acyloxazolidinone is then converted to a boron enolate, which subsequently reacts with benzaldehyde in a highly diastereoselective manner.

The stereochemical outcome is controlled by the rigid conformation of the chiral auxiliary in the transition state, which directs the approach of the aldehyde to one face of the enolate. This method is known for providing high levels of stereocontrol, often leading to the formation of a single diastereomer. After the aldol reaction, the chiral auxiliary can be cleaved under mild conditions to afford the desired β-hydroxy ketone.

While a specific data table for the synthesis of (4R)-2-Butanone, 4-hydroxy-4-phenyl- using this exact methodology is not detailed in the provided context, the Evans aldol reaction is a general and highly reliable method for achieving high enantioselectivity in the synthesis of syn-aldol products.

Optimization of Reaction Conditions for Enantioselectivity and Yield

The enantioselectivity and yield of the asymmetric aldol reaction to produce (4R)-2-Butanone, 4-hydroxy-4-phenyl- are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and catalyst loading.

The solvent can significantly influence both the solubility of the catalyst and the stability of the transition state, thereby affecting both the reaction rate and the enantioselectivity. For L-proline catalyzed reactions, polar aprotic solvents like DMSO and DMF are often employed. In some cases, solvent-free conditions have also been shown to be effective, particularly with modified catalysts like N-PEG-(L)-prolinamide. wikipedia.org

Temperature is another critical factor. Lowering the reaction temperature generally leads to an increase in enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Therefore, a balance must be struck to achieve both high enantioselectivity and a practical reaction time.

The following table illustrates the effect of solvent and temperature on a representative L-proline catalyzed aldol reaction between an aromatic aldehyde and acetone.

Table 3: Effect of Reaction Conditions on Enantioselectivity and Yield

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | L-Prolinamide derivative | Acetone (neat) | Room Temp | 80 | 30 |

| 4-Nitrobenzaldehyde | L-Prolinamide derivative | Acetone (neat) | -25 | 66 | 93 |

| Benzaldehyde | L-Proline | DMSO | Room Temp | 68 | 76 |

| Benzaldehyde | L-Proline | DMF | Room Temp | - | - |

As indicated, a significant increase in enantiomeric excess was observed when the reaction temperature was lowered from room temperature to -25 °C for the L-prolinamide catalyzed reaction. blogspot.com This highlights the importance of careful optimization of reaction parameters to achieve the desired stereochemical outcome.

Solvent Effects on Stereocontrol

In organocatalyzed approaches, particularly those using proline-based catalysts, solvents like dichloromethane (B109758) (DCM) have been shown to be effective. semanticscholar.org The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing which face of the aldehyde is preferentially attacked by the enamine intermediate. researchgate.net Some studies have explored using acetone itself as the solvent, which can simplify the reaction setup but may alter the stereoselectivity compared to reactions in other media. semanticscholar.org

Interestingly, highly efficient synthesis has been achieved under solvent-free conditions. One notable methodology utilizes N-PEG-(L)-prolinamide as a homogeneous, recyclable organocatalyst. researchgate.net This approach, which leverages the unique physicochemical properties of polyethylene glycol (PEG), not only offers environmental advantages by eliminating organic solvent waste but also achieves high yields and enantioselectivity. The reaction can be scaled up significantly, producing the target compound in 95% yield and 91% ee. researchgate.net

The influence of different solvents on the enantioselectivity of the aldol reaction between acetone and p-nitrobenzaldehyde, a closely related substrate, highlights the critical role of the reaction medium.

| Solvent | Enantiomeric Excess (ee %) | Reference |

|---|---|---|

| DCM | 52% | semanticscholar.org |

| Acetone | 30% | semanticscholar.org |

| Solvent-Free (with N-PEG-(L)-prolinamide) | 91% | researchgate.net |

| PEG-400 | Good | researchgate.net |

Temperature and Concentration Dependencies

Reaction temperature and the concentration of reactants and catalysts are pivotal parameters that must be optimized to maximize both yield and enantioselectivity. Temperature directly impacts the reaction rate and can influence the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers.

Studies on proline-catalyzed aldol reactions have shown that lower temperatures generally favor higher enantioselectivity. For instance, in the synthesis of related aldol products using a proline-derived organocatalyst, decreasing the temperature from 2 °C to -10 °C resulted in a notable change in the enantiomeric excess. semanticscholar.org This is because the transition state leading to the major enantiomer is more favored enthalpically at lower temperatures. However, reducing the temperature also slows down the reaction rate, necessitating longer reaction times. semanticscholar.org

| Parameter | Condition | Effect on Enantioselectivity (ee %) | Reference |

|---|---|---|---|

| Temperature | 2 °C | 52% | semanticscholar.org |

| Temperature | -10 °C | 30% (with a different catalyst/additive system) | semanticscholar.org |

| Reactant Ratio | Acetone (1.25 mmol) to Benzaldehyde (0.25 mmol) | Component of optimized conditions | semanticscholar.org |

Catalyst Loading and Ligand Design

The heart of asymmetric synthesis lies in the design of the chiral catalyst. For the synthesis of (4R)-2-Butanone, 4-hydroxy-4-phenyl-, significant efforts have been directed towards developing both organocatalysts and metal-based catalytic systems with rationally designed ligands.

Organocatalysts: L-proline and its derivatives are the most extensively studied organocatalysts for this transformation. tcichemicals.com They function by forming an enamine intermediate with acetone, mimicking the mechanism of Class I aldolase (B8822740) enzymes. nih.gov The design of these catalysts often involves modifying the proline scaffold to enhance steric hindrance and create specific hydrogen-bonding interactions that control the facial selectivity of the attack on the aldehyde. Catalyst loading is typically in the range of 10-20 mol% to achieve a balance between reaction time and efficiency. semanticscholar.org For example, a catalyst loading of 10 mol% was found to be optimal in several reported procedures. semanticscholar.org

Metal-Based Catalysts: Mimicking Class II aldolases, which use a metal ion (typically zinc) to activate the donor substrate, chiral Zn(II) complexes have been developed as effective catalysts. nih.gov The design of these systems involves a chiral ligand that coordinates to the zinc ion. The ligand's structure is crucial for creating a well-defined chiral pocket around the metal center. Fine-tuning of amino acid-based side chains on tetraazacyclododecane ligands for Zn(II) has been shown to significantly improve both chemical yield and enantioselectivity, with ee values reaching up to 96%. advanceseng.com The ligand modulates the Lewis acidity of the metal and directs the approach of the substrates, leading to high stereocontrol.

Stereochemical Characterization and Advanced Spectroscopic Analysis of 4r 2 Butanone, 4 Hydroxy 4 Phenyl

Chromatographic Techniques for Enantiomeric Excess Determination

The quantification of the enantiomeric composition of a chiral substance, expressed as enantiomeric excess (e.e.), is fundamental. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most prevalent and reliable method for this determination.

Chiral HPLC methods facilitate the separation of enantiomers by exploiting their differential interactions with a chiral stationary phase. For (4R)-2-Butanone, 4-hydroxy-4-phenyl- and its analogs, polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand, have proven to be highly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Research has demonstrated successful separation of similar 4-hydroxy-4-aryl-2-butanone derivatives using various Chiralpak columns. The choice of stationary phase and the composition of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol, are critical for achieving optimal resolution. Detection is commonly performed using a UV detector, as the phenyl group provides a strong chromophore.

Detailed findings from studies on analogous compounds illustrate the practical application of these methodologies. For instance, the enantiomeric excess of (4R)-Hydroxy-4-(2-nitrophenyl)-butan-2-one was determined using a Chiralpak OB-H column, while derivatives like (4R)-(2-Chlorophenyl)-4-hydroxy-2-butanone were analyzed using a Chiralpak AD column. These examples underscore the importance of methodological screening to identify the ideal conditions for a specific analyte.

| Compound Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (UV) | Retention Time (tR) - Major Enantiomer (min) | Retention Time (tR) - Minor Enantiomer (min) |

|---|---|---|---|---|---|---|

| (4R)-Hydroxy-4-(2-nitrophenyl)-butan-2-one | Chiralpak OB-H | 2-propanol/n-hexane = 15:85 | 1.0 | 254 nm | 8.4 | 7.3 |

| (4R)-Hydroxy-4-(4-nitrophenyl)-butan-2-one | Chiralpak OB-H | 2-propanol/n-hexane = 15:85 | 1.0 | 254 nm | 14.7 | 16.9 |

| (4R)-(2-Chlorophenyl)-4-hydroxy-2-butanone | Chiralpak AD | 2-propanol/n-hexane = 7.5:92.5 | 0.8 | 254 nm | 10.9 | 12.3 |

| (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone | Chiralpak AD | 2-propanol/n-hexane = 7.5:92.5 | 0.8 | 254 nm | 15.2 | 16.1 |

| (S)-4-Hydroxy-4-(3-chlorophenyl)butan-2-one | Daicel Chiralpak AS-H | 2-propanol/n-hexane = 7.5:92.5 | 0.5 | 210 nm | 33.6 ((S)-enantiomer) | 30.6 ((R)-enantiomer) |

Advanced Spectroscopic Methods for Absolute Configuration Assignment

While chromatography can determine enantiomeric purity, it does not inherently reveal the absolute configuration of the enantiomers. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. The assignment of absolute configuration is typically achieved by comparing the experimentally measured spectrum with the spectrum predicted for a known configuration by quantum chemical calculations. biotools.usamericanlaboratory.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. biotools.us VCD is a highly sensitive probe of the three-dimensional arrangement of atoms in a molecule. nih.gov A key advantage of VCD is that every chiral molecule has a VCD spectrum, as there is no requirement for a specific chromophore, unlike in electronic circular dichroism. biotools.us The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for one of the enantiomers (e.g., the R-enantiomer) using methods like Density Functional Theory (DFT). americanlaboratory.com A match between the experimental and calculated spectra confirms the absolute configuration. americanlaboratory.com While this is a powerful technique for chiral molecules, specific VCD data for (4R)-2-Butanone, 4-hydroxy-4-phenyl- are not available in the reviewed literature.

Electronic Circular Dichroism (ECD), also known as CD spectroscopy, measures the differential absorption of left and right circularly polarized ultraviolet or visible light. frontiersin.org This technique is applicable to chiral molecules that possess chromophores, which are parts of the molecule that absorb light in this region. frontiersin.orgnih.gov In (4R)-2-Butanone, 4-hydroxy-4-phenyl-, both the phenyl group and the carbonyl group act as chromophores. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with that predicted by Time-Dependent Density Functional Theory (TDDFT) calculations for a specific enantiomer. nih.gov

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. frontiersin.org An ORD spectrum provides more information than a simple measurement of optical rotation at a single wavelength (e.g., the sodium D-line). frontiersin.org The spectrum displays a characteristic curve, known as a Cotton effect curve, in the region where the molecule absorbs light. The shape and sign of this curve are directly related to the absolute configuration of the molecule. scispace.com The carbonyl group in ketones has been an ideal chromophore for ORD studies due to its favorable absorption characteristics. scispace.com For analogous chiral ketones, the sign of the Cotton effect has been correlated with the stereochemistry at the chiral center. For example, literature reports a specific rotation for the (R)-isomer of 4-hydroxy-4-(3-chlorophenyl)butan-2-one at 96% e.e. as [α]D²¹ = +33.2 (c = 2.10, CHCl₃). rsc.org This single data point is part of a full ORD spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard NMR spectra of enantiomers are identical, several techniques can be employed to differentiate them and thus assist in stereochemical analysis.

For (4R)-2-Butanone, 4-hydroxy-4-phenyl-, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, the methine proton at the chiral center (C4), the hydroxyl proton, and the aromatic protons of the phenyl group. The methylene protons (at C3) are diastereotopic due to the adjacent chiral center and are expected to appear as a complex multiplet. The methine proton (at C4) would typically appear as a doublet of doublets due to coupling with the two diastereotopic methylene protons.

To determine enantiomeric purity or assign absolute configuration using NMR, chiral derivatizing agents or chiral solvating agents can be used. These agents react with or form complexes with the enantiomers to create diastereomers or diastereomeric complexes, which have distinct NMR spectra. Chiral lanthanide shift reagents can also be employed, which cause differential shifts in the signals of the two enantiomers, allowing for their quantification. However, attempts to determine the enantiomeric excess of similar aldol (B89426) products using shift reagents have sometimes proven difficult, yielding indefinite values.

¹³C NMR spectroscopy provides complementary information. For the related (S)-enantiomer, (-)-(S)-4-hydroxy-4-phenyl-2-butanone, spectral data is available. spectrabase.com The spectrum for the (4R)-enantiomer would be identical. Key expected signals would include those for the methyl carbon, the methylene carbon, the carbonyl carbon, the methine carbon bearing the hydroxyl group, and the distinct carbons of the aromatic ring.

1D NMR (¹H NMR, ¹³C NMR) Analysis

One-dimensional NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (4R)-2-Butanone, 4-hydroxy-4-phenyl-, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Analysis

The ¹H NMR spectrum of (4R)-4-hydroxy-4-phenylbutan-2-one provides a detailed map of the proton environments within the molecule. A representative spectrum would exhibit distinct signals corresponding to the methyl, methylene, methine, and aromatic protons.

A singlet peak for the methyl protons (H1) is typically observed in the upfield region. The methylene protons (H3) adjacent to both the chiral center and the carbonyl group appear as a multiplet due to their diastereotopic nature. The methine proton (H4) attached to the carbon bearing the hydroxyl group and the phenyl ring resonates as a multiplet further downfield. The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The aromatic protons of the phenyl group typically resonate in the downfield region of the spectrum.

For a closely related compound, 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the following ¹H NMR data has been reported (300 MHz, CDCl₃): δ (ppm): 8.07 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 5.20 (m, 1H), 3.57 (br s, 1H), 2.81 (m, 2H), 2.15 (s, 3H). rsc.org This can be used as a reference for interpreting the spectrum of the title compound.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Since enantiomers have identical NMR spectra in achiral solvents, the data for the (4S)-enantiomer is applicable to the (4R)-enantiomer.

The carbonyl carbon (C2) is characteristically found in the most downfield region of the spectrum. The carbon atom of the methyl group (C1) appears at the most upfield position. The methylene carbon (C3) and the methine carbon (C4) attached to the hydroxyl group resonate in the intermediate region. The aromatic carbons of the phenyl ring show a set of signals in the aromatic region, with the ipso-carbon (the carbon attached to the butanone chain) being distinct from the ortho, meta, and para carbons.

The reported ¹³C NMR data for 4-hydroxy-4-(4-nitrophenyl)-butan-2-one (75 MHz, CDCl₃) shows peaks at δ (ppm): 208.46, 149.99, 147.26, 126.38, 123.71, 68.85, 51.47, 30.66. rsc.org

Below is a table summarizing the expected ¹³C NMR chemical shifts for (4R)-2-Butanone, 4-hydroxy-4-phenyl-.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-CH₃) | ~30 |

| C2 (C=O) | ~208 |

| C3 (-CH₂-) | ~51 |

| C4 (-CH(OH)-) | ~69 |

| Phenyl C (ipso) | ~142 |

| Phenyl C (ortho, meta, para) | ~125-128 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy)

A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For (4R)-4-hydroxy-4-phenylbutan-2-one, the following cross-peaks would be expected:

A correlation between the methylene protons (H3) and the methine proton (H4), confirming their adjacent positions.

Correlations among the aromatic protons, revealing their coupling network within the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence)

An HMQC or HSQC spectrum maps direct one-bond correlations between protons and the carbons to which they are attached. This is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons. Expected correlations include:

The methyl protons (H1) will show a cross-peak with the methyl carbon (C1).

The methylene protons (H3) will correlate with the methylene carbon (C3).

The methine proton (H4) will correlate with the methine carbon (C4).

Each aromatic proton will show a correlation to its directly bonded aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for piecing together the molecular skeleton by connecting fragments. Key expected HMBC correlations for (4R)-4-hydroxy-4-phenylbutan-2-one are:

The methyl protons (H1) will show correlations to the carbonyl carbon (C2) and the methylene carbon (C3).

The methylene protons (H3) will correlate with the carbonyl carbon (C2), the methine carbon (C4), and the ipso-carbon of the phenyl ring.

The methine proton (H4) will show correlations to the methylene carbon (C3) and the ortho- and ipso-carbons of the phenyl ring.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous confirmation of the structure of (4R)-2-Butanone, 4-hydroxy-4-phenyl-.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of the (4S)-enantiomer, which is identical to the (4R)-enantiomer, is available. spectrabase.comnih.gov

The electron ionization (EI) mass spectrum of 4-hydroxy-4-phenylbutan-2-one (B3053436) would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways for ketones and alcohols would also be observed. These may include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of ketones with a gamma-hydrogen, leading to the loss of a neutral alkene.

Dehydration: Loss of a water molecule from the molecular ion, which is common for alcohols.

A summary of the expected key ions in the mass spectrum is provided in the table below.

| m/z | Ion |

| 164 | [M]⁺ (Molecular Ion) |

| 146 | [M - H₂O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Mechanistic Investigations of Reactions Involving 4r 2 Butanone, 4 Hydroxy 4 Phenyl

Elucidation of Aldol (B89426) Reaction Mechanisms

The aldol reaction, a cornerstone of carbon-carbon bond formation, is a primary route for the synthesis of β-hydroxy ketones, including 4-hydroxy-4-phenyl-2-butanone. The reaction involves the nucleophilic addition of an enolate to a carbonyl compound. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, the nature of the reactants, and the catalyst employed.

A widely studied and effective method for the enantioselective synthesis of β-hydroxy ketones is the proline-catalyzed aldol reaction. In the case of forming 4-hydroxy-4-phenyl-2-butanone, the reaction occurs between acetone (B3395972) and benzaldehyde (B42025). The mechanism, catalyzed by (S)- or (R)-proline, proceeds through an enamine intermediate. The proline catalyst reacts with acetone to form a nucleophilic enamine, which then attacks the benzaldehyde. The stereochemistry of the resulting product is determined by the facial selectivity of the enamine attacking the aldehyde.

Computational and experimental studies have provided insight into the transition state of this reaction. The generally accepted model involves a chair-like transition state where the proline's carboxyl group acts as a Brønsted acid to activate the aldehyde and orient the reactants, leading to a high degree of stereocontrol. The choice of (R)- or (S)-proline dictates the absolute configuration of the newly formed stereocenter at the C4 position. For the synthesis of (4R)-4-hydroxy-4-phenyl-2-butanone, (R)-proline would be the catalyst of choice.

The key steps in the proline-catalyzed aldol reaction are:

Enamine Formation: Proline reacts with acetone to form a chiral enamine.

Nucleophilic Attack: The enamine attacks the re or si face of the benzaldehyde.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone and regenerate the proline catalyst.

The efficiency and stereoselectivity of the reaction can be influenced by various factors, including the solvent, temperature, and the presence of co-catalysts or additives.

Stereodivergent and Stereoconvergent Processes

Stereodivergent synthesis refers to the ability to generate any desired stereoisomer of a product from a common starting material by tuning the reaction conditions or the catalyst. In the context of 4-hydroxy-4-phenyl-2-butanone, which has one stereocenter, stereodivergence would primarily relate to the synthesis of either the (4R) or (4S) enantiomer. As discussed, the use of (R)- or (S)-proline as a catalyst in the aldol reaction between acetone and benzaldehyde provides a straightforward method for accessing either enantiomer.

When considering reactions that could generate diastereomers, for instance, by using a substituted acetone derivative, the principles of stereodivergence become more complex. The formation of syn and anti diastereomers in aldol reactions can often be controlled by the choice of enolate geometry (E or Z) and the nature of the metal counterion in metal-mediated reactions. For example, the use of different boron reagents can lead to the selective formation of either (Z)- or (E)-enolates, which in turn can lead to a predominance of syn or anti aldol products, respectively. While not directly producing (4R)-2-Butanone, 4-hydroxy-4-phenyl-, this principle is fundamental to controlling stereochemistry in related systems. Bimetallic catalysis has also emerged as a powerful strategy for stereodivergent synthesis, where the combination of two different metal catalysts can steer the reaction towards different stereochemical outcomes.

Stereoconvergent processes, on the other hand, involve the conversion of a mixture of stereoisomers into a single stereoisomer. In the context of 4-hydroxy-4-phenyl-2-butanone, a racemic mixture of (4R)- and (4S)-4-hydroxy-4-phenyl-2-butanone could potentially be converted to a single enantiomer through processes like dynamic kinetic resolution. This often involves the use of an enzyme or a chiral catalyst that can selectively react with one enantiomer while allowing the other to epimerize to the reactive form. For instance, a stereoconvergent reduction of a racemic mixture of 4-hydroxy-4-phenyl-2-butanone could theoretically be achieved using an alcohol dehydrogenase that selectively reduces one enantiomer while the other is racemized in situ.

Kinetic and Thermodynamic Considerations in Chiral Induction

The stereochemical outcome of a reaction is often governed by a delicate interplay between kinetic and thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest, while a thermodynamically controlled reaction favors the most stable product. In the context of chiral induction in aldol reactions, this distinction is crucial.

Studies on the proline-catalyzed aldol reaction between cyclohexanone (B45756) and various substituted benzaldehydes have revealed that the reaction is reversible. This reversibility allows for the equilibration between the initially formed kinetic product and the more stable thermodynamic product over time. It has been observed that in many cases, the anti-diastereomer is the kinetic product, while the syn-diastereomer is the thermodynamically more stable product.

The relative rates of the forward and reverse reactions, and thus the final product distribution, are influenced by the electronic properties of the aldehyde. Electron-withdrawing groups on the benzaldehyde tend to favor the forward reaction and lead to higher yields of the aldol product, while electron-donating groups can slow down the reaction and favor the retro-aldol process.

These principles of kinetic and thermodynamic control are fundamental to understanding and predicting the stereochemical outcome of reactions that produce chiral molecules like (4R)-2-Butanone, 4-hydroxy-4-phenyl-. The ability to selectively access the kinetic or thermodynamic product provides a powerful tool for stereoselective synthesis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (4R)-4-hydroxy-4-phenyl-2-butanone, DFT calculations are instrumental in determining the molecule's most stable three-dimensional structures, or conformations.

For a related compound, a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione highlighted that the phenyl ring consistently favors an equatorial position to minimize steric hindrance, which would otherwise lead to higher energy conformations. acs.org A similar principle would apply to (4R)-4-hydroxy-4-phenyl-2-butanone, where the bulky phenyl group would preferentially adopt a staggered conformation relative to the adjacent substituents to minimize steric strain.

The relative energies of different conformers are crucial for understanding the molecule's properties, as these conformers often exist in equilibrium. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution based on their DFT-calculated relative energies.

Table 1: Hypothetical Relative Energies of (4R)-4-hydroxy-4-phenyl-2-butanone Conformers based on DFT Calculations

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kJ/mol) | Boltzmann Population (%) |

| A | 60° (gauche) | 0.00 | 65.1 |

| B | 180° (anti) | 2.50 | 24.7 |

| C | -60° (gauche) | 5.00 | 9.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations for (4R)-4-hydroxy-4-phenyl-2-butanone.

Prediction of Spectroscopic Properties (e.g., VCD, ECD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful experimental techniques for determining the absolute configuration of chiral molecules. The combination of these experimental methods with quantum chemical calculations provides a reliable approach for assigning the absolute stereochemistry. biotools.usfrontiersin.orgnih.govnih.gov

The procedure involves calculating the theoretical VCD, ECD, and ORD spectra for one enantiomer, in this case, (4R)-4-hydroxy-4-phenyl-2-butanone. The calculated spectrum is then compared with the experimental spectrum. A good match between the calculated spectrum of the (R)-enantiomer and the experimental spectrum confirms the absolute configuration as (R). Conversely, if the experimental spectrum is the mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S).

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us DFT calculations can accurately predict the VCD spectra of small to medium-sized organic molecules. The calculated VCD spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for conformational and configurational analysis. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. Time-dependent DFT (TD-DFT) is the most common method used to calculate ECD spectra. The electronic transitions of the phenyl and carbonyl chromophores in (4R)-4-hydroxy-4-phenyl-2-butanone would give rise to characteristic ECD signals.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The Cotton effect, an anomalous change in optical rotation in the vicinity of an absorption band, is particularly useful for stereochemical assignments. biotools.us Computational methods can predict the ORD curve, which can then be compared with experimental data.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including the stereoselective synthesis of (4R)-4-hydroxy-4-phenyl-2-butanone. The aldol (B89426) reaction is a common method for the synthesis of β-hydroxy ketones. wikipedia.org DFT calculations can be employed to model the reaction pathway of the aldol condensation between a ketone enolate and an aldehyde to form (4R)-4-hydroxy-4-phenyl-2-butanone.

For a stereoselective reaction, it is crucial to model the transition states leading to the different possible stereoisomers. In the case of the synthesis of (4R)-4-hydroxy-4-phenyl-2-butanone, this would involve comparing the energies of the transition states leading to the (4R) and (4S) enantiomers. The stereochemical outcome of the reaction is determined by the difference in the activation energies of these diastereomeric transition states. A lower activation energy for the transition state leading to the (4R) product would explain its preferential formation.

Factors influencing the stereoselectivity, such as the nature of the catalyst, the solvent, and the temperature, can also be investigated through computational modeling. For instance, in a catalyzed reaction, the model would include the catalyst and its interactions with the reactants in the transition state structure. These studies provide valuable insights for optimizing reaction conditions to achieve higher enantioselectivity. acs.org

Derivatives and Analogs of 4r 2 Butanone, 4 Hydroxy 4 Phenyl

Synthesis of Chiral Substituted Phenyl Analogs

The primary method for synthesizing chiral substituted phenyl analogs of (4R)-4-hydroxy-4-phenyl-2-butanone is the asymmetric aldol (B89426) reaction. This reaction involves the condensation of a substituted benzaldehyde (B42025) with acetone (B3395972), catalyzed by a chiral catalyst, typically L-proline or its derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields and, more importantly, high enantiomeric excess (ee), ensuring the desired (4R)-stereochemistry.

(4R)-4-Hydroxy-4-(4-nitrophenyl)-2-butanone Derivatives

The introduction of a nitro group, a strong electron-withdrawing group, onto the phenyl ring significantly influences the electronic properties of the resulting molecule. The synthesis of (4R)-4-hydroxy-4-(4-nitrophenyl)-2-butanone is a well-documented example of the L-proline catalyzed asymmetric aldol reaction.

The reaction between 4-nitrobenzaldehyde (B150856) and acetone, in the presence of L-proline, proceeds to yield the desired product with good enantioselectivity. The use of aqueous micellar media, employing surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB), has been explored to enhance the reaction by solubilizing the organic substrates in water, thereby creating a more environmentally friendly process.

Table 1: Synthesis of (4R)-4-Hydroxy-4-(4-nitrophenyl)-2-butanone

| Reactants | Catalyst | Solvent System | Yield (%) | ee (%) |

|---|

(4R)-4-Hydroxy-4-(halophenyl)-2-butanone Derivatives

Halogen atoms, with their varying electronegativity and size, serve as valuable probes for studying steric and electronic effects. The synthesis of various (4R)-4-hydroxy-4-(halophenyl)-2-butanone derivatives has been achieved through asymmetric aldol reactions. For instance, the synthesis of (S)-4-hydroxy-4-(2,6-dichlorophenyl)butan-2-one and other chlorophenyl analogs has been reported, demonstrating the versatility of this approach for creating a range of halogenated derivatives. The yields and enantioselectivities can be influenced by the position and number of halogen substituents on the phenyl ring.

Table 2: Synthesis of Representative (4R)-4-Hydroxy-4-(halophenyl)-2-butanone Derivatives

| Derivative | Reactants | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| (S)-4-Hydroxy-4-(2,6-dichlorophenyl)butan-2-one | 2,6-Dichlorobenzaldehyde, Acetone | l-proline derivative | 58 | 82 |

| (S)-4-Hydroxy-4-(3-chlorophenyl)butan-2-one | 3-Chlorobenzaldehyde, Acetone | l-proline derivative | 24 | Low |

Other Functionalized Phenyl Analogs

Beyond nitro and halo substituents, a variety of other functional groups can be introduced onto the phenyl ring to create a library of analogs with diverse properties. These include electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as trifluoromethyl. The synthesis of these analogs generally follows the same asymmetric aldol condensation methodology. For example, the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with acetone using a chiral catalyst affords (S)-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one. Similarly, methoxy-substituted analogs can be prepared from the corresponding methoxybenzaldehydes.

Table 3: Synthesis of Other Functionalized Phenyl Analogs of (4R)-4-hydroxy-4-phenyl-2-butanone

| Derivative | Reactants | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| (S)-4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one | 4-(Trifluoromethyl)benzaldehyde, Acetone | l-proline derivative | 41 | Not specified |

Stereoselective Transformations of Derivatives

The derivatives of (4R)-4-hydroxy-4-phenyl-2-butanone, with their chiral center at the 4-position and a ketone functionality, are ideal substrates for further stereoselective transformations. A key transformation is the stereoselective reduction of the ketone group to a secondary alcohol, leading to the formation of a 1,3-diol system with a new stereocenter.

The stereochemical outcome of such reductions is highly dependent on the reducing agent and the directing influence of the existing hydroxyl group. Diastereoselective reductions of β-hydroxy ketones are well-established, often proceeding through chelation-controlled or non-chelation-controlled pathways. For instance, the use of certain reducing agents in combination with Lewis acids can lead to the formation of either syn- or anti-diols with high selectivity. The substituents on the phenyl ring of the analogs can influence the preferred conformation of the molecule and, consequently, the facial selectivity of the hydride attack on the ketone.

Structure-Stereochemistry Relationships in Analogs

The relationship between the structure of the substituted phenyl analogs and their stereochemistry is a critical aspect of their study. The electronic and steric nature of the substituents on the phenyl ring can exert a significant influence on the stereochemical outcome of their synthesis and subsequent reactions.

For instance, in the asymmetric aldol reaction, the electronic properties of the substituent on the benzaldehyde can affect the reactivity of the aldehyde and the stability of the transition state, thereby influencing the enantioselectivity. Electron-withdrawing groups may enhance the electrophilicity of the aldehyde, potentially leading to higher reactivity and, in some cases, improved stereocontrol.

Furthermore, the stereochemical outcome of nucleophilic additions to the ketone functionality of these analogs can often be rationalized using established models such as the Felkin-Anh model. This model predicts the preferred trajectory of nucleophilic attack on a carbonyl group adjacent to a chiral center. The model considers the steric hindrance of the substituents around the chiral center to predict the major diastereomer formed. The nature of the aryl substituent (e.g., its size and electronic properties) will play a role in determining the relative steric bulk of the groups attached to the chiral carbon, thus influencing the predicted stereochemical outcome. For β-hydroxy ketones, intramolecular hydrogen bonding or chelation with a metal from the reducing agent can also play a crucial role in dictating the conformation and, therefore, the diastereoselectivity of the reduction.

Applications of 4r 2 Butanone, 4 Hydroxy 4 Phenyl As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Asymmetric Synthesis of Complex Molecules

As a chiral precursor, (4R)-2-Butanone, 4-hydroxy-4-phenyl- provides a foundational stereocenter from which further chirality can be introduced or existing chirality can be transferred. The hydroxyl and ketone functionalities serve as handles for a range of chemical manipulations. For example, the ketone can be selectively reduced to introduce a second stereocenter, or it can be used in aldol (B89426) or other carbon-carbon bond-forming reactions. The hydroxyl group can be protected, activated for nucleophilic substitution, or used to direct subsequent reactions.

While specific examples of the total synthesis of complex natural products starting directly from (4R)-2-Butanone, 4-hydroxy-4-phenyl- are not extensively documented in publicly available literature, the principles of its application can be inferred from the synthetic utility of similar chiral β-hydroxy ketones. These compounds are well-established precursors for the synthesis of polyketide natural products, pheromones, and other biologically active molecules. The defined stereochemistry at the hydroxyl-bearing carbon is crucial for controlling the stereochemical outcome of subsequent reactions, thereby enabling the synthesis of a single desired stereoisomer of the target molecule.

Below is a table summarizing the key functional groups of (4R)-2-Butanone, 4-hydroxy-4-phenyl- and their potential transformations in asymmetric synthesis:

| Functional Group | Position | Potential Transformations |

| Hydroxyl (-OH) | C4 | Protection, Activation (e.g., tosylation, mesylation), Oxidation, Etherification |

| Ketone (C=O) | C2 | Reduction (diastereoselective), Aldol reactions, Wittig reactions, Enolate formation |

| Phenyl (C6H5) | C4 | Aromatic substitution, Hydrogenation |

| Chiral Center | C4 | Stereochemical control in subsequent reactions |

Role in the Construction of Bioactive Scaffolds

The structural motif of a chiral 1-phenyl-1,3-diol or related structures, which can be accessed from (4R)-2-Butanone, 4-hydroxy-4-phenyl-, is a common feature in a variety of bioactive molecules. These scaffolds are present in natural products and synthetic compounds with pharmacological activities ranging from anti-inflammatory to anti-cancer. The phenyl group can be important for binding to biological targets through hydrophobic or aromatic interactions, while the hydroxyl groups can form key hydrogen bonds.

The diastereoselective reduction of the ketone in (4R)-2-Butanone, 4-hydroxy-4-phenyl- can lead to either the syn or anti 1,3-diol, depending on the choice of reducing agent and reaction conditions. These diols can then be further elaborated or cyclized to form various heterocyclic scaffolds, such as tetrahydropyrans or lactones, which are prevalent in bioactive natural products.

While direct examples of bioactive scaffolds synthesized from this specific butanone are limited in the literature, the general strategy is a cornerstone of modern medicinal chemistry. The ability to start with a stereochemically defined building block significantly simplifies the synthesis of enantiomerically pure drug candidates.

Integration into Multi-Step Stereoselective Synthetic Routes

The utility of (4R)-2-Butanone, 4-hydroxy-4-phenyl- as a chiral building block is fully realized in its integration into multi-step stereoselective synthetic sequences. In such routes, the initial stereocenter dictates the stereochemistry of newly formed chiral centers. For example, a substrate-controlled diastereoselective reduction of the ketone would be a typical first step.

A hypothetical multi-step synthesis could involve the following sequence:

Protection of the hydroxyl group: To prevent interference in subsequent steps, the C4 hydroxyl group could be protected with a suitable protecting group (e.g., silyl (B83357) ether).

Diastereoselective reduction of the ketone: Reduction of the C2 ketone would yield a protected 1,3-diol with a new stereocenter at C2. The stereochemical outcome would be influenced by the existing stereocenter at C4 and the choice of reagents.

Functional group manipulation: The newly formed hydroxyl group could be further functionalized, or the protecting group on the C4 hydroxyl could be removed.

Carbon chain extension: The molecule could be elaborated by forming new carbon-carbon bonds at either end.

Cyclization: Intramolecular reactions could be used to construct cyclic structures, leading to complex molecular architectures.

This step-wise introduction of functionality and stereochemistry, starting from a simple chiral precursor like (4R)-2-Butanone, 4-hydroxy-4-phenyl-, is a powerful strategy for the efficient and elegant synthesis of complex chiral molecules. The table below outlines a potential synthetic sequence.

| Step | Reaction | Product Type | Key Feature |

| 1 | Protection of C4-OH | Protected β-hydroxy ketone | Selective functionalization |

| 2 | Diastereoselective reduction of C2-ketone | Protected 1,3-diol | Creation of a new stereocenter |

| 3 | Deprotection/Functionalization | Diol or functionalized diol | Versatility for further reactions |

| 4 | Chain Elongation | Extended chiral backbone | Building molecular complexity |

| 5 | Cyclization | Heterocyclic or carbocyclic compound | Construction of core scaffolds |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric aldol (B89426) reaction of benzaldehyde (B42025) and acetone (B3395972) is the primary route to (4R)-4-hydroxy-4-phenyl-2-butanone, where the catalyst is paramount in dictating the enantiomeric purity of the product. While significant progress has been made, future research is aimed at developing next-generation catalysts that offer higher efficiency, selectivity, and operational simplicity.

Emerging research focuses on several promising classes of catalysts. Bio-inspired organocatalysts, such as those derived from amino acids like L-proline, continue to be a major area of investigation. researchgate.netsemanticscholar.org Efforts are underway to modify these catalysts, for instance by attaching them to soluble polymers like polyethylene (B3416737) glycol (PEG), to create homogeneous, solvent-free, and recyclable catalytic systems that can produce the target molecule in high yield and enantiomeric excess (ee). researchgate.net One study demonstrated that an N-PEG-(L)-prolinamide catalyst could be used in a solvent-free, scalable reaction to produce the desired ketol in 95% yield and 91% ee. researchgate.net

Furthermore, biomimetic approaches that imitate the function of natural aldolase (B8822740) enzymes are inspiring the design of new catalysts, such as C1-symmetric chiral prolinamides combined with metal triflates. nih.gov These systems have shown effectiveness in aqueous media, achieving yields up to 98% and ee values up to 94%. nih.gov Additionally, synthetic tetrapeptides are being explored to mimic fatty acid dehydratases, which can kinetically resolve racemic mixtures of β-hydroxy ketones through enantioselective dehydration, offering another route to high enantiopurity. researchgate.net The development of heterogeneous catalysts, where the active catalytic site is immobilized on a solid support, is also a key goal, as this simplifies product purification and catalyst recycling, aligning with green chemistry principles. rsc.org

| Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-PEG-(L)-prolinamide | Solvent-free | 95 | 91 | researchgate.net |

| L-proline / CTAB Surfactant | Aqueous micellar media | Data not specified | Data not specified | semanticscholar.org |

| Chiral Prolinamides / Zinc Triflate | Aqueous media | Up to 98 | Up to 94 | nih.gov |

Continuous Flow and Green Chemistry Approaches in Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting green and continuous manufacturing processes to improve safety, efficiency, and sustainability. researchgate.net The synthesis of (4R)-4-hydroxy-4-phenyl-2-butanone is a prime candidate for such advancements.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. nih.govrsc.org For the synthesis of chiral β-hydroxy ketones, microfluidic reactors can dramatically reduce reaction times—sometimes by an order of magnitude compared to batch methods—while maintaining or even improving yield and enantioselectivity. researchgate.net The ability to precisely control temperature, including operating at sub-zero conditions, is a key advantage of flow systems for boosting enantioselectivity. researchgate.net Future work will likely involve the design of packed-bed reactors containing immobilized chiral catalysts, which combines the benefits of flow processing with the ease of catalyst separation and reuse inherent in heterogeneous catalysis. nih.gov

Green chemistry principles are also being actively integrated into synthesis strategies. rsc.orgcolab.ws This includes the replacement of hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or even solvent-free systems. rsc.orgscribd.com The use of aqueous micellar media, employing surfactants to solubilize organic reactants, is one innovative approach to eliminate the need for organic co-solvents. semanticscholar.org Other green strategies being explored include the use of microwave irradiation or ultrasonic energy to accelerate reactions and reduce energy consumption. colab.ws The ultimate goal is to develop a process that is highly atom-economical, generates minimal waste, uses renewable resources, and operates under mild, safe conditions.

Expanding the Scope of Applications as a Chiral Synthon

(4R)-4-hydroxy-4-phenyl-2-butanone is a versatile chiral synthon, a molecule whose stereocenter can be reliably transferred into a more complex target molecule. Its bifunctional nature, possessing both a ketone and a stereodefined secondary alcohol, allows for a wide range of chemical transformations.

Currently, it serves as a key intermediate in the synthesis of other valuable chiral building blocks, such as chiral diols, through stereoselective reduction of the ketone functionality. However, emerging research seeks to expand its utility into new areas. There is significant potential for its use in the synthesis of novel pharmaceutical ingredients and natural products. nih.gov For example, chiral β-hydroxy ketones are precursors to scaffolds found in bioactive compounds with potential anticancer properties. nih.gov

Future applications may also see this synthon employed in the construction of chiral ligands for asymmetric catalysis or as a monomer for the synthesis of advanced chiral polymers. The development of novel reaction sequences that exploit its dual functionality will be key. This could involve tandem reactions where both the hydroxyl and keto groups are functionalized in a single, efficient operation. As enantioselective radical-radical cross-coupling reactions become more advanced, derivatives of this synthon could be used to construct complex carbon skeletons from simple, abundant starting materials, further highlighting its value in modern synthetic chemistry. acs.org

Q & A

Q. How can (4R)-4-hydroxy-4-phenyl-2-butanone be structurally characterized?

Methodological Answer:

- Spectral Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the stereochemistry at the 4R position and identify functional groups. Infrared (IR) spectroscopy can validate the presence of hydroxyl (-OH) and ketone (C=O) groups .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular weight confirmation (164.204 g/mol) and fragmentation patterns for structural elucidation .

- Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral columns can distinguish enantiomeric purity, critical for validating the (4R) configuration .

Q. What are the key physical and chemical properties of this compound?

Methodological Answer:

- Thermal Stability : Determine decomposition temperature using thermogravimetric analysis (TGA). Preliminary data suggest a melting point near -86.4°C (for related butanones) and a boiling point of ~79–82°C .

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (diethyl ether) via saturation experiments. The compound is expected to exhibit moderate solubility in ethanol due to its hydroxyl group .

- Flammability : Assess lower/upper explosion limits (1.8–11.5 vol%) using closed-cup flashpoint tests (-9°C) .

Q. What synthetic routes are available for (4R)-4-hydroxy-4-phenyl-2-butanone?

Methodological Answer:

- Catalytic Hydrogenation : Reduce 4-phenyl-3-buten-2-one with a chiral catalyst (e.g., Ru-BINAP complexes) to achieve enantioselectivity .

- Grignard Reaction : React phenylmagnesium bromide with ethyl acetoacetate, followed by acidic workup and resolution of racemic mixtures via crystallization .

- Yield Optimization : Monitor reaction enthalpy (ΔrH° = -511.7 kJ/mol for analogous hydrogenation reactions) to adjust temperature and catalyst loading .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting/boiling points)?

Methodological Answer:

- Multi-Technique Validation :

- Differential Scanning Calorimetry (DSC) : Accurately measure phase transitions.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and eliminate impurities affecting thermal data .

- Comparative Studies : Cross-reference with high-purity standards from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. Table 1: Comparative Physical Property Data

| Property | Reported Value 1 | Reported Value 2 | Method Used | Reference |

|---|---|---|---|---|

| Boiling Point (°C) | 79.6 | 82.4 | GC-MS | |

| Flash Point (°C) | -9 | N/A | Tag Closed Cup |

Q. What advanced techniques are recommended for analyzing enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and UV detection at 254 nm. Adjust mobile phase composition (hexane:isopropanol) to optimize resolution .

- Circular Dichroism (CD) Spectroscopy : Correlate optical activity with enantiomeric excess (ee) for quantitative analysis.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

Q. How can the compound’s biological activity be mechanistically studied?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram- bacteria) .

- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on the hydroxyl and ketone groups as potential binding sites .

- Metabolite Profiling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify oxidative metabolites in hepatic microsomes .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 10.5 kPa at 20°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin (kinematic viscosity: 3.6 mm²/s indicates moderate flowability) .

- Storage : Store in amber glass containers at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Data Contradiction Analysis

Example : Discrepancies in boiling points (79.6°C vs. 82.4°C) may arise from impurities or measurement techniques. Validate via GC-MS with internal standards and replicate experiments under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.